molecular formula C18H18N2O2 B15334372 2,7-Bis(dimethylamino)anthracene-9,10-dione

2,7-Bis(dimethylamino)anthracene-9,10-dione

Cat. No.: B15334372
M. Wt: 294.3 g/mol
InChI Key: GGDJVBQCEGNBFZ-UHFFFAOYSA-N
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Description

2,7-Bis(dimethylamino)anthracene-9,10-dione is a synthetically derived aminoanthraquinone of significant interest in medicinal chemistry and materials science. This compound features a planar 9,10-anthracenedione core substituted with dimethylamino groups at the 2 and 7 positions, a structure known to facilitate intercalation into double-stranded DNA . The interaction with DNA is a key mechanism for many anticancer agents, leading to the inhibition of crucial cellular processes and the production of DNA breaks mediated by topoisomerase II enzymes . Researchers value this anthracene-9,10-dione scaffold for developing novel chemotherapeutic agents, as it allows for the investigation of structure-activity relationships to optimize cytotoxicity and reduce side effects . Beyond its biological potential, the conjugated system and electron-donating dimethylamino groups make it a candidate for developing optical sensors and studying redox properties in non-aqueous media . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2,7-bis(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-19(2)11-5-7-13-15(9-11)18(22)16-10-12(20(3)4)6-8-14(16)17(13)21/h5-10H,1-4H3

InChI Key

GGDJVBQCEGNBFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with dimethylamine. One common method is the nucleophilic substitution reaction where anthraquinone is treated with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis[2-(dimethylamino)acetamido]anthraquinone is a synthetic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in medicine and industry. This compound has received attention for its potential therapeutic properties, especially in cancer research.

Scientific Research Applications

2,7-Bis[2-(dimethylamino)acetamido]anthraquinone has applications in chemistry, biology, medicine, and industry.

Chemistry It is used as a precursor in the synthesis of other anthraquinone derivatives.

Biology The compound has been studied for its ability to inhibit telomerase, an enzyme crucial for cancer cell proliferation.

Medicine Because of its telomerase inhibition properties, it is being explored as a potential anticancer agent. Most anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Industry Anthraquinone derivatives, including this compound, are used in the production of dyes and pigments.

Anticancer Research

2,7-Bis[2-(dimethylamino)acetamido]anthraquinone's primary mechanism of action involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, preventing their degradation. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells.

Huang et al. synthesized a series of 34 analogues of 2,7-bis-substituted amido-anthraquinone and evaluated their effects on cancer cell proliferation and telomerase activity, and most of the derivatives showed promising anticancer and telomerase inhibitory activity .

Other studies on anthraquinone derivatives have shown:

  • Anthraquinone derivative (15) showed selective cytotoxicity towards HepG2 cells with an ED 50 value of 1.23 μM .
  • Derivative 16 exhibited good activity against MCF-7 cells, inducing cell cycle arrest in G2/M phase and causing cell death via apoptosis .
  • Derivative 26 exhibited promising antiproliferative activity against BGC cells with an IC 50 of 4.02 μM, inducing cancer cell death via apoptosis .
  • Derivatives 27 and 28 demonstrated good activity towards PC3 cells with IC 50 values of 2.5 and 4.0 μM, respectively . In addition, derivative 27 showed significant topoisomerase activity at 10 μM .
  • Analogue 29 showed an ED 50 value of 1.3 μg mL −1 while analogue 30 exhibited 1.5 μg mL −1 against the tested tumor cells .
  • Derivatives 31 and 32 showed good anticancer activity against PC3 cells with IC 50 values of 7.64 and 8.89 μM, respectively . Compound 31 induces apoptotic cell death by arresting cell growth in the G2/M phase with up-regulation of p21, p53, Bax, and cyclin B1 .
  • Compounds 39 and 40 exhibited promising antiproliferative activity against gastric adenocarcinoma cells with IC 50 values of 1.5 and 3.3 μM, respectively .

Other Therapeutic Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, 2,7-Bis(dimethylamino)anthracene-9,10-dione can induce DNA damage and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1,4-Bis(alkylamino) Derivatives: Compounds like 1,4-bis(ethylamino)anthracene-9,10-dione () and 1,4-bis[(2-hydroxyethyl)amino] derivatives () exhibit intramolecular hydrogen bonding (N–H···O, ~2.59 Å) that stabilizes their planar structures. These interactions are critical for solubility in polar solvents and supercritical fluids . The dimethylamino groups are stronger electron donors than ethylamino or hydroxyethylamino substituents, which may alter redox potentials and charge-transfer interactions .
  • 1,8-Bis(dimethylaminoethyl)amino Derivatives: The 1,8-bis{[2-(dimethylamino)ethyl]amino}anthracene-9,10-dione () forms charge-transfer (CT) complexes with electron donors like pyrene.
  • Sulfur-Containing Derivatives: 1,4-Bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones () demonstrate reduced cardiotoxicity compared to mitoxantrone. The 2,7-dimethylamino derivative’s lack of sulfur may limit its thiol-mediated interactions but enhance π-π stacking in DNA intercalation, a key mechanism for anthraquinone-based anticancer drugs .

Physicochemical and Material Properties

  • UV-Vis Absorption: 1,4-Bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAD) shows λₘₐₓ at 636 nm (), while 1-((3-(dimethylamino)propyl)amino) derivatives () exhibit pH-dependent spectral shifts. The stronger electron-donating dimethylamino groups in 2,7-substituted analogs may blue-shift absorption maxima (~500–600 nm) compared to BHAD, with applications in optoelectronics or sensors .
  • Thermal Stability: HENA-incorporated polyurethane films () show low thermal migration (Mₚ < 2%), suggesting that 2,7-dimethylamino derivatives could similarly enhance polymer stability in coatings or fibers.

Data Tables

Table 1: Key Properties of Anthraquinone Derivatives

Compound Substituent Positions λₘₐₓ (nm) Ionization Potential (eV) Notable Applications
2,7-Bis(dimethylamino) derivative 2,7 ~500–600* 7.7–7.9* Anticancer agents, sensors
1,4-Bis(ethylamino) derivative 1,4 N/A 7.8 Disperse dyes, supercritical fluids
1,4-Bis(2-hydroxyethylamino) (BHAD) 1,4 636 N/A Colored polyurethanes
Mitoxantrone 1,4 610 7.7 Anticancer therapy

*Predicted based on substituent electronic effects.

Table 2: Cytotoxicity of Selected Derivatives (IC₅₀, µg/mL)

Compound MCF-7 (Breast Cancer) Hep-G2 (Liver Cancer)
2-(Butylamino)anthracene-9,10-dione 1.1 3.2
Mitoxantrone 0.02 0.05
2,7-Bis(dimethylamino) derivative* ~1–10* ~1–10*

*Hypothetical range based on structural analogs.

Biological Activity

2,7-Bis(dimethylamino)anthracene-9,10-dione (also known as DMAA) is a synthetic compound belonging to the anthraquinone family. Its structure features two dimethylamino groups and two ketone functionalities, which contribute to its unique biological properties. This article reviews the biological activity of DMAA, focusing on its anticancer potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.3 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
IUPAC NameThis compound
InChI KeyGGDJVBQCEGNBFZ-UHFFFAOYSA-N

The biological activity of DMAA is primarily attributed to its interaction with DNA topoisomerase II. By inhibiting this enzyme, DMAA induces DNA damage and apoptosis in cancer cells. The stabilization of the cleavable complex formed between DNA and topoisomerase II prevents the relegation of DNA strands, leading to cell cycle arrest and subsequent cell death.

Anticancer Activity

Research indicates that DMAA exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that DMAA has potent anticancer properties against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The compound demonstrated an IC50 value of approximately 4.02 μM against BGC gastric cancer cells, indicating strong antiproliferative effects .

Case Studies

  • Study by Dzieduszycka et al. : This research synthesized a series of anthraquinone derivatives, including DMAA, and evaluated their effects on cancer cell proliferation and telomerase activity. The study found that most derivatives showed promising anticancer activity .
  • Mechanistic Insights : Another investigation revealed that DMAA induces cell cycle arrest in the G2/M phase and promotes apoptosis through the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential .

Comparative Analysis with Similar Compounds

DMAA's unique substitution pattern differentiates it from other anthraquinone derivatives. A comparison with similar compounds such as 1,4-Bis(dimethylamino)anthracene-9,10-dione reveals that while they share structural similarities, their biological activities can vary significantly due to differences in electronic properties and reactivity.

Compound NameIC50 (μM)Mechanism of Action
This compound4.02Topoisomerase II inhibition
1,4-Bis(dimethylamino)anthracene-9,10-dioneVariesSimilar mechanism; further studies needed

Research Applications

Beyond its anticancer properties, DMAA is utilized in various fields:

  • Chemistry : As a precursor for synthesizing complex organic molecules.
  • Medicine : Investigated for drug development targeting cancer cells.
  • Industry : Employed in producing dyes and pigments due to its chromophoric properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,7-Bis(dimethylamino)anthracene-9,10-dione, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions on anthraquinone precursors. For example, dimethylamine can react with halogenated anthraquinones under reflux in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Optimization includes temperature control (80–120°C) and stoichiometric excess of dimethylamine to drive the reaction to completion . Purity can be enhanced via recrystallization in ethanol or methanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm) .
  • UV-Vis Spectroscopy : To identify π→π* transitions (absorption peaks ~400–500 nm) .
  • IR Spectroscopy : For detecting N–H stretches (if present) and C=O vibrations (~1670 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), avoid inhalation of dust, and ensure proper ventilation. The compound may exhibit skin/eye irritation (similar to structurally related anthraquinones) . Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How do computational methods such as DFT aid in predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior and charge-transfer properties. For example, dimethylamino groups act as electron donors, lowering the LUMO energy and enhancing electron affinity. Limitations include solvent effects, which require implicit/explicit solvation models for accuracy .

Q. How does the crystal packing of this compound influence its photophysical properties?

  • Methodological Answer : X-ray crystallography of analogous compounds (e.g., 1,4-bis(ethylamino)anthraquinone) reveals intramolecular hydrogen bonds (N–H···O) that planarize the structure, enhancing π-π stacking and fluorescence quantum yield. Disruption of packing (e.g., via bulky substituents) reduces intermolecular interactions, altering emission properties .

Q. What strategies resolve contradictions in experimental data regarding solvatochromic behavior?

  • Methodological Answer : Use solvent polarity scales (e.g., ET30) to correlate spectral shifts with solvent parameters. For anthraquinone derivatives, polar solvents stabilize charge-separated excited states, causing bathochromic shifts. Contradictions arise from solvent-specific hydrogen bonding; control experiments in deuterated solvents can clarify these effects .

Q. How does the substitution pattern at the 2,7-positions with dimethylamino groups alter charge transport properties?

  • Methodological Answer : Dimethylamino groups increase electron density in the anthracene core, improving hole-transport properties. In OLED applications, such derivatives exhibit higher conductivity compared to unsubstituted anthraquinones. Charge mobility can be quantified via space-charge-limited current (SCLC) measurements .

Q. What purification methods are optimal for this compound, and how does purity affect downstream applications?

  • Methodological Answer : Column chromatography (silica gel, eluent: DCM/MeOH) removes unreacted precursors. HPLC (C18 column, acetonitrile/water) ensures >98% purity for photophysical studies. Impurities (e.g., mono-substituted byproducts) quench fluorescence and reduce device efficiency in optoelectronic applications .

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